molecular formula C2H5NaO5S B13600832 Sodium2-(sulfonatooxy)ethan-1-ol

Sodium2-(sulfonatooxy)ethan-1-ol

Cat. No.: B13600832
M. Wt: 164.12 g/mol
InChI Key: SIPKHDABTSYNAA-UHFFFAOYSA-M
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Description

. It is a sodium salt derivative of ethanediol, featuring a sulfonate group attached to the ethan-1-ol backbone. This compound is known for its diverse applications in various fields, including environmental remediation, drug delivery systems, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium2-(sulfonatooxy)ethan-1-ol typically involves the sulfonation of ethanediol. One common method is the reaction of ethanediol with sulfur trioxide (SO3) in the presence of a sodium base, such as sodium hydroxide (NaOH). The reaction proceeds under controlled temperature and pressure conditions to yield the desired sulfonated product .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of ethanediol and sulfur trioxide, followed by neutralization with sodium hydroxide. The resulting product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium2-(sulfonatooxy)ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium2-(sulfonatooxy)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium2-(sulfonatooxy)ethan-1-ol involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s bioactivity is attributed to its ability to disrupt cellular processes by altering the activity of enzymes and receptors.

Comparison with Similar Compounds

Uniqueness: Sodium2-(sulfonatooxy)ethan-1-ol is unique due to its specific sulfonate group positioning, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C2H5NaO5S

Molecular Weight

164.12 g/mol

IUPAC Name

sodium;2-hydroxyethyl sulfate

InChI

InChI=1S/C2H6O5S.Na/c3-1-2-7-8(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1

InChI Key

SIPKHDABTSYNAA-UHFFFAOYSA-M

Canonical SMILES

C(COS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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